molecular formula C12H23NO6 B13890233 N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)hexanamide

N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)hexanamide

Cat. No.: B13890233
M. Wt: 277.31 g/mol
InChI Key: QLZZYPWIRVQENX-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)hexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO6/c1-2-3-4-5-10(17)13-8(6-14)11(18)12(19)9(16)7-15/h6,8-9,11-12,15-16,18-19H,2-5,7H2,1H3,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLZZYPWIRVQENX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NC(C=O)C(C(C(CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)hexanamide typically involves the reaction of hexanoic acid with a suitable amine derivative under controlled conditions. The reaction is often catalyzed by a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically conducted at low temperatures to maintain the integrity of the hydroxyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to remove any impurities and obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)hexanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hexanoic acid derivatives, while reduction may produce hexanol derivatives.

Scientific Research Applications

N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)hexanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a precursor in the study of metabolic pathways and enzyme reactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)hexanamide involves its interaction with specific molecular targets and pathways. The hydroxyl groups allow it to form hydrogen bonds with various biomolecules, influencing their structure and function. The amide group can participate in nucleophilic and electrophilic reactions, further modulating biological activity.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N-((2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)hexanamide
  • CAS Number : 19817-88-0
  • Molecular Formula: C₁₂H₂₃NO₆
  • Molecular Weight : 277.31 g/mol
  • Synonyms: N-Hexanoyl-D-glucosamine, Hexanoylglucosamine .

Structural Features :
The compound consists of a hexanamide group linked to a tetrahydroxy-oxohexan-2-yl backbone. The stereochemistry (2R,3R,4S,5R) is critical for its biological activity, mimicking carbohydrate moieties in glycoconjugates.

Applications :
Used in biochemical research, particularly in glycobiology and enzyme inhibition studies, due to its structural similarity to D-glucosamine derivatives .

Comparison with Structural Analogs

N-(3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)benzamide (CAS 655-42-5)

  • Key Differences: Substituent: Benzoyl group replaces hexanoyl. Synonym: N-Benzoyl-D-glucosamine. Molecular Formula: C₁₃H₁₇NO₆ (MW: 295.28 g/mol).
  • Properties :
    • Higher aromaticity due to the benzoyl group increases lipophilicity compared to the aliphatic hexanamide chain .
    • Biological Relevance : Used as a substrate analog in glycosidase inhibition studies.

N-((3S,4R)-4-Hydroxy-2-oxotetrahydrofuran-3-yl)hexanamide (CAS 130531-36-1)

  • Structural Variation :
    • Tetrahydrofuran ring replaces the tetrahydroxy-oxohexane backbone.
    • Reduced hydroxyl groups (1 vs. 4) alter hydrogen-bonding capacity.
  • Impact :
    • Lower water solubility compared to the target compound .

Z-4c: N-(5-Butyl-7-oxo-5,7-dihydroisobenzofuro[5,6-d]oxazol-2-yl)hexanamide

  • Structural Complexity :
    • Contains a fused isobenzofuro-oxazole heterocyclic system.
    • Synthetic Yield : 9.5% (lower than the target compound’s typical yields) .
  • Applications: Potential use in anticancer research due to heterocyclic pharmacophores.

Physicochemical and Toxicological Comparisons

Physical Properties

Property Target Compound N-Benzoyl-D-glucosamine Z-4c
Melting Point Not reported 183–249°C (analogs) 183–249°C
Water Solubility High (due to hydroxyls) Moderate (benzoyl reduces solubility) Low (heterocyclic core)
Lipophilicity (LogP) ~-1.5 (estimated) ~1.2 ~2.5

Toxicity Profiles

Compound Acute Toxicity (Oral) Skin/Irritation Carcinogenicity
Target Compound H302 (Harmful if swallowed) H315, H319 IARC/ACGIH: Suspected
N-Hydroxyoctanamide H302 H315 Not classified
Z-4c Not reported Not reported Not reported

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